molecular formula C24H18N2O B13804761 2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 65644-28-2

2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B13804761
CAS No.: 65644-28-2
M. Wt: 350.4 g/mol
InChI Key: LRBKHMOUDPDKHY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline typically involves the reaction of 2-aminobenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a cyclization reaction where 2-aminobenzophenone reacts with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar biological activities.

    2-Phenylquinazoline: Another derivative with potential therapeutic applications.

    4-Phenylquinazoline: Known for its antimicrobial properties.

Uniqueness

2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyphenyl group can enhance its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

65644-28-2

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)phenol

InChI

InChI=1S/C24H18N2O/c27-21-13-7-6-12-19(21)24-25-22(17-9-2-1-3-10-17)20-15-14-16-8-4-5-11-18(16)23(20)26-24/h1-13,27H,14-15H2

InChI Key

LRBKHMOUDPDKHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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